molecular formula C18H23NO2 B139524 Orphenadrine N-oxide CAS No. 29215-00-7

Orphenadrine N-oxide

Número de catálogo B139524
Número CAS: 29215-00-7
Peso molecular: 285.4 g/mol
Clave InChI: XMSSICJSZNPVFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Orphenadrine N-oxide is a chemical compound with the molecular formula C18H23NO2 . It is an impurity of Orphenadrine, which is a skeletal muscle relaxant . It acts in the central nervous system to produce its muscle relaxant effects .


Molecular Structure Analysis

The molecular structure of Orphenadrine N-oxide consists of a total of 45 bonds, including 22 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 positively charged N, 1 quaternary N, and 1 ether(s) (aliphatic) .

Aplicaciones Científicas De Investigación

  • Central Anticholinergic Syndrome : Orphenadrine has been reported to cause central anticholinergic toxicity, especially in children, leading to symptoms such as hallucinations and severe agitation (Garza, Osterhoudt, & Rutstein, 2000).

  • Liver Tumor Promotion : A study demonstrated the liver tumor-promoting effects of orphenadrine in rats, suggesting a mechanism involving the activation of the constitutively active/androstane receptor (CAR) and oxidative stress due to increased production of reactive oxygen species (Morita et al., 2013).

  • Simultaneous Drug Detection : Orphenadrine has been analyzed using an electroanalytical method for simultaneous determination in pharmaceutical formulations, demonstrating the importance of accurate drug measurement in clinical and research settings (Eisele et al., 2013).

  • NMDA Receptor Antagonism : Research indicates that orphenadrine acts as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, providing insights into its mechanism of action in neurological conditions (Kornhuber et al., 2005).

  • Voltage-Gated Sodium Channels Blockade : Orphenadrine's effectiveness as an analgesic may be attributed to its blockade of voltage-gated sodium channels, a mechanism crucial in various pain syndromes (Desaphy et al., 2009).

  • Plasma Level Determination in Psychiatric Patients : A study developed a method for determining orphenadrine plasma levels in schizophrenic patients for therapeutic drug monitoring, highlighting the drug's relevance in psychiatric care (Saracino et al., 2009).

  • Influence on Antiepileptics in Convulsions : Orphenadrine enhances the anticonvulsant activity of certain antiepileptic drugs, suggesting potential therapeutic applications in epilepsy treatment (Czuczwar et al., 2009).

  • Cytochrome P450 Induction : The drug induces cytochrome P450 2B in rat liver, influencing pharmacokinetic interactions and highlighting its impact on liver enzyme systems (Murray, Fiala-Beer, & Sutton, 2003).

  • Neurotoxicity Protection : Orphenadrine exhibits protective effects against neurotoxicity induced by 3-nitropropionic acid, suggesting its potential in treating neurodegenerative disorders mediated by overactivation of NMDA receptors (Pubill et al., 2001).

  • Corrosion Inhibition : The application of orphenadrine in preventing corrosion of stainless steel in acidic environments, showing its potential use beyond pharmacology (Jassim et al., 2022).

Safety And Hazards

Orphenadrine, the parent compound, may cause a serious type of allergic reaction called anaphylaxis . It is contraindicated in patients with glaucoma, myasthenia gravis, sphincter relaxation disorders, digestive problems such as peptic ulcers, bowel obstruction, or with enlarged prostate, bladder disorders .

Direcciones Futuras

Nitrosamines, which include Orphenadrine N-oxide, are carcinogens and must be eliminated or at least limited to prevent cancer in patients who rely on these drugs . This suggests a future direction in pharmaceutical development and risk assessment to prevent unexpected findings .

Propiedades

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-15-9-7-8-12-17(15)18(16-10-5-4-6-11-16)21-14-13-19(2,3)20/h4-12,18H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSSICJSZNPVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951815
Record name N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orphenadrine N-oxide

CAS RN

29215-00-7
Record name Orphenadrine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029215007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orphenadrine N-oxide
Reactant of Route 2
Orphenadrine N-oxide
Reactant of Route 3
Orphenadrine N-oxide
Reactant of Route 4
Orphenadrine N-oxide
Reactant of Route 5
Orphenadrine N-oxide
Reactant of Route 6
Orphenadrine N-oxide

Citations

For This Compound
7
Citations
A Bast, J Noordhoek - Biochemical pharmacology, 1982 - Elsevier
… The metabolite orphenadrine-N-oxide did not produce an MI complex, in vitro. Furthermore. in vitro, it was shown that the N-demethylation of tofenacine paralleled the concomitant MI …
Number of citations: 48 www.sciencedirect.com
P Jenner - Xenobiotica, 1971 - Taylor & Francis
… average of 6 h for the parent drug) and an average of 5 h for orphenadrine-N-oxide (cf. average of 5 h for the parent drug). This data indicates that in all cases N-oxide formation does …
Number of citations: 40 www.tandfonline.com
JJM Labout, CT Thussen, W Hespe - Journal of Chromatography A, 1977 - Elsevier
… Orphenadrine, N-demethylorphenadrine, N,N-didemethylorphenadrine and their hydrochlorides and orphenadrine N-oxide were prepared in our laboratory. On the thin-layer …
Number of citations: 13 www.sciencedirect.com
T ELLISON, A SNYDER, J BOLGER, R OKUN - Journal of Pharmacology …, 1971 - ASPET
… identified as follows (percentage of the administered dose): orphenadrine (82%), N-monodemethylorphenadrine (8.1%), N,N-didemethylorphendrine (4.4%), orphenadrine N-oxide (4.6…
Number of citations: 30 jpet.aspetjournals.org
M Elghazali, IA Wasfi, AAA Hadi, AM Latum - Research in veterinary …, 2008 - Elsevier
… conditions, 4% of a dose is excreted as unchanged drug, 5% as N-monodesmethylorphenadrine (tofenacin), 3% as N,N-didesmethylorphenadrine, 3% as orphenadrine N-oxide, 8% as …
Number of citations: 4 www.sciencedirect.com
I Jane, A McKinnon, RJ Flanagan - Journal of Chromatography A, 1985 - Elsevier
Unmodified silica columns together with non-aqueous ionic eluents give stable yet flexible systems for the analysis of basic drugs by high-performance liquid chromatography. Low-…
Number of citations: 237 www.sciencedirect.com
NB Gowda, GK Rao, RA Ramakrishna - Tetrahedron Letters, 2010 - Elsevier
… Similarly ether groups and pyridine groups were unaffected during the reduction of Orphenadrine N-oxide (entry 8), carbinoxamine N-oxide, and doxepin N-oxide 41 (entries 9 and 10) …
Number of citations: 15 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.